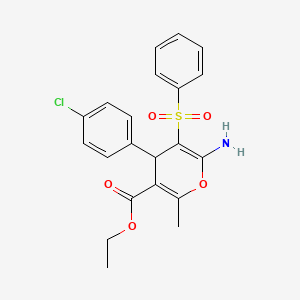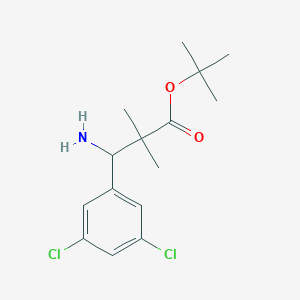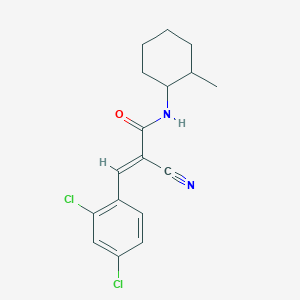![molecular formula C19H17ClN2O3 B2566832 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 922871-70-3](/img/structure/B2566832.png)
2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of dihydropyridazinones This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to a dihydropyridazinone core
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s unique structural features make it suitable for use in the development of novel materials and chemical processes.
作用機序
Target of Action
Compounds with similar structures, such as pyrazolines and indole derivatives, have been found to interact with a variety of targets, including enzymes like acetylcholinesterase .
Mode of Action
The interaction of these compounds with their targets can lead to a variety of effects. For example, inhibition of acetylcholinesterase can disrupt normal nerve pulse transmission .
Biochemical Pathways
These compounds can affect various biochemical pathways. For instance, they can influence the production of reactive oxygen species, which are involved in cellular damage and disease development .
Result of Action
The molecular and cellular effects of these compounds can vary widely. For example, some compounds with similar structures have shown antioxidant and antitumor activities .
準備方法
The synthesis of 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with 2,5-dimethoxybenzaldehyde in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final dihydropyridazinone product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Cyclization: Cyclization reactions can be employed to modify the dihydropyridazinone core, leading to the formation of various cyclic derivatives.
類似化合物との比較
When compared to other similar compounds, 2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features. Similar compounds include:
2-[(2-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one: This compound differs in the position of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
2-[(2-bromophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one: The presence of a bromine atom instead of chlorine can alter the compound’s properties, such as its reactivity in substitution reactions.
2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-4-one: The position of the carbonyl group in the dihydropyridazinone ring can affect the compound’s stability and reactivity.
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-14-7-9-18(25-2)15(11-14)17-8-10-19(23)22(21-17)12-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTNXFGJSBOHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2566754.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2566755.png)
![2-Amino-N-[(1-cyanocyclopropyl)methyl]acetamide](/img/structure/B2566756.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2566757.png)
![methyl (2E)-2-[(2-iodobenzoyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2566758.png)

![(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane](/img/structure/B2566760.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/no-structure.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2566768.png)
![N-(2-ethoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2566769.png)
